molecular formula C7H8F3NO B14213485 Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate CAS No. 569687-74-7

Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate

Cat. No.: B14213485
CAS No.: 569687-74-7
M. Wt: 179.14 g/mol
InChI Key: JBAYPTLXGNLNLL-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate is a chemical compound characterized by the presence of a cyclopentene ring and a trifluoroethanimidate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate typically involves the reaction of cyclopent-2-en-1-ol with 2,2,2-trifluoroethanimidoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the imidate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroethanimidate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate has several applications in scientific research:

Mechanism of Action

The mechanism by which Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethanimidate group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate is unique due to the presence of the trifluoroethanimidate group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

569687-74-7

Molecular Formula

C7H8F3NO

Molecular Weight

179.14 g/mol

IUPAC Name

cyclopent-2-en-1-yl 2,2,2-trifluoroethanimidate

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)6(11)12-5-3-1-2-4-5/h1,3,5,11H,2,4H2

InChI Key

JBAYPTLXGNLNLL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)OC(=N)C(F)(F)F

Origin of Product

United States

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